While a specific synthesis method for 7-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is not detailed in the provided literature, similar pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized. These syntheses typically involve multi-step reactions utilizing various reagents and reaction conditions. For instance, one common strategy involves building the pyrazolopyrimidine core followed by the annulation of the triazole ring. []
Although the precise mechanism of action of 7-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has not been fully elucidated in the provided literature, its structural similarity to known adenosine receptor antagonists suggests a potential mechanism. These antagonists typically bind to adenosine receptors, preventing the binding of endogenous agonists like adenosine and thereby inhibiting adenosine-mediated signaling pathways. [, ]
Adenosine Receptor Modulation: These compounds have demonstrated the ability to interact with adenosine receptors, particularly the A2A and A3 subtypes. This interaction makes them valuable tools for investigating adenosine signaling pathways and their roles in various physiological and pathological conditions. [, , , ]
Neuroprotection: Adenosine A3 receptor antagonists have shown potential neuroprotective effects in preclinical models of cerebral ischemia. []
Immunomodulation: A3 adenosine receptors are involved in modulating immune responses. Antagonists of this receptor have been explored for their potential to enhance anti-tumor immunity. []
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: